molecular formula C22H37KN2O5S3 B13734540 3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt CAS No. 21528-48-3

3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt

Cat. No.: B13734540
CAS No.: 21528-48-3
M. Wt: 544.8 g/mol
InChI Key: YUYVCWZSARQJFF-UHFFFAOYSA-M
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Description

3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt is a complex organic compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms This particular compound is notable for its unique structural features, which include a cyano group, a dodecylsulfonyl group, and a propenylidene moiety

Preparation Methods

The synthesis of 3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt can be achieved through several synthetic routes. One common method involves the reaction of thiazolidine with appropriate sulfonyl and cyano reagents under controlled conditions. The reaction typically requires a base such as potassium hydroxide to facilitate the formation of the potassium salt. Industrial production methods may involve multi-step processes that ensure high yield and purity of the final product. These methods often employ advanced techniques such as chromatography and crystallization to isolate and purify the compound.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of sulfur and nitrogen atoms makes it susceptible to oxidation reactions, which can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine or other reduced forms.

    Substitution: The propenylidene moiety can participate in substitution reactions, where different functional groups replace the existing ones.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano and sulfonyl groups can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The propenylidene moiety may also play a role in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Compared to other thiazolidine derivatives, 3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt stands out due to its unique combination of functional groups. Similar compounds include:

    Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.

    Thiazolidine-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    Thiazolidine-2-thione: Exhibits antimicrobial and anticancer properties.

Properties

CAS No.

21528-48-3

Molecular Formula

C22H37KN2O5S3

Molecular Weight

544.8 g/mol

IUPAC Name

potassium;3-[2-(3-cyano-3-dodecylsulfonylprop-2-enylidene)-1,3-thiazolidin-3-yl]propane-1-sulfonate

InChI

InChI=1S/C22H38N2O5S3.K/c1-2-3-4-5-6-7-8-9-10-11-18-31(25,26)21(20-23)13-14-22-24(16-17-30-22)15-12-19-32(27,28)29;/h13-14H,2-12,15-19H2,1H3,(H,27,28,29);/q;+1/p-1

InChI Key

YUYVCWZSARQJFF-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)C(=CC=C1N(CCS1)CCCS(=O)(=O)[O-])C#N.[K+]

Origin of Product

United States

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